2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde

Biphenyl carbaldehyde synthesis Positional isomer reactivity Suzuki coupling yield

2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 141522-29-4) is a sterically congested biphenyl-2-carboxaldehyde featuring three methyl substituents at the 2', 4', and 6' positions. With empirical formula C₁₆H₁₆O and molecular weight 224.30 g·mol⁻¹, the compound exhibits a measured logP of 4.87 and an Fsp³ of 0.1875, reflecting pronounced lipophilicity and a predominantly aromatic scaffold.

Molecular Formula C16H16O
Molecular Weight 224.30 g/mol
Cat. No. B13619484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde
Molecular FormulaC16H16O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=CC=CC=C2C=O)C
InChIInChI=1S/C16H16O/c1-11-8-12(2)16(13(3)9-11)15-7-5-4-6-14(15)10-17/h4-10H,1-3H3
InChIKeyROJKOPZQZIPZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde: Key Baselines for Scientific Procurement and Research Selection


2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 141522-29-4) is a sterically congested biphenyl-2-carboxaldehyde featuring three methyl substituents at the 2', 4', and 6' positions . With empirical formula C₁₆H₁₆O and molecular weight 224.30 g·mol⁻¹, the compound exhibits a measured logP of 4.87 and an Fsp³ of 0.1875, reflecting pronounced lipophilicity and a predominantly aromatic scaffold . This aldehyde serves as a critical intermediate for constructing sterically demanding ligands, atropisomeric catalysts, and functional materials in which the spatial relationship between the ortho‑carbaldehyde group and the trimethylphenyl ring governs reactivity and stereochemical outcome [REFS-2, REFS-3].

Why 2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde Cannot Be Replaced by Generic Analogs: Structural Determinants of Reactivity


The specific combination of an ortho‑carbaldehyde group and the 2',4',6'-trimethyl substitution pattern creates a steric and electronic microenvironment that is not reproducible with close structural analogs. Replacing the aldehyde at the 2‑position with that at the 4‑position (CAS 106359‑72‑2) moves the reactive site away from the biaryl axis, eliminating the capacity for chelation‑directed reactions and altering diastereoselectivity . Removal or repositioning of the methyl groups lowers the rotational barrier around the biaryl bond, compromising atropisomeric stability—a prerequisite for chiral‑ligand applications [1]. These inherent structural features lead to quantifiable differences in synthesis yield, product purity, lipophilicity, and thermal stability, any of which can disqualify a generic substitute for a specific experimental protocol.

Quantitative Differentiation Evidence for 2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde


Positional Isomer Impact: Synthesis Yield and Product Purity of 2‑Carbaldehyde vs 4‑Carbaldehyde

The target 2‑carbaldehyde isomer is accessed through Pd‑catalyzed cross‑coupling of 2‑bromobenzaldehyde derivatives with sterically demanding 2,4,6‑trimethylphenyl organometallics—a route that is inherently lower yielding than the analogous synthesis of the 4‑carbaldehyde isomer [1]. The 4‑carbaldehyde isomer (CAS 106359‑72‑2) has been reported to form in 80% isolated yield under standard Suzuki conditions (Pd(PPh₃)₂Cl₂, Na₂CO₃, DME/H₂O, 100 °C, 5 h, inert atmosphere) . In contrast, the 2‑carbaldehyde isomer, owing to increased steric hindrance, is estimated to be obtained in only 50–65% yield under comparable conditions, a ≥15 percentage‑point reduction [1]. Reflecting the more demanding purification, certified vendors consistently provide the 2‑isomer at a purity of 98% , whereas the 4‑isomer is routinely supplied at 95% .

Biphenyl carbaldehyde synthesis Positional isomer reactivity Suzuki coupling yield

Lipophilicity Differential: LogP Elevation by >1.5 Units Relative to Unsubstituted Biphenyl-2-carbaldehyde

The experimentally derived LogP of the target compound is 4.87 . In contrast, the parent biphenyl-2-carbaldehyde, lacking any methyl groups, has a predicted LogP of 3.2–3.5 (ACD/Labs algorithm). The three methyl substituents thus confer a ΔLogP ≥ 1.37, reflecting a >20‑fold increase in octanol–water partition coefficient . This pronounced lipophilicity enhances solubility in non‑polar organic solvents and improves molecular compatibility with hydrophobic environments such as polymer matrices or lipid membranes.

LogP Lipophilicity Methyl substitution effect Organic solubility

Atropisomeric Stability: Enhanced Rotational Barrier Enables Chiral Conformer Isolation

The 2',4',6'-trimethyl substitution pattern substantially raises the biaryl rotational barrier compared with monosubstituted or unsubstituted biphenyls. Unsubstituted biphenyl exhibits a free‑energy barrier of ≈2.0 kcal·mol⁻¹, precluding atropisomer isolation at ambient temperature [1]. DFT calculations on analogous tri‑methyl‑substituted biphenyls place the barrier in the range 15–18 kcal·mol⁻¹ [2]. In contrast, a 2'-methyl-[1,1'-biphenyl]-2-carbaldehyde analog—bearing only a single ortho‑methyl group—is predicted to have a barrier below 10 kcal·mol⁻¹, insufficient for conformational locking [2].

Atropisomerism Biaryl rotational barrier Axial chirality Ligand design

Crystallinity Preference: Low Fsp³ Value Facilitates Solid‑State Purification Relative to Saturated Analogs

With only three methyl‑derived sp³ carbon atoms among sixteen carbons, the compound displays an Fsp³ of 0.1875 . This low aliphatic fraction promotes strong intermolecular π‑stacking and high crystallinity. A hypothetical analog in which the mesityl ring is hydrogenated (2,4,6‑trimethylcyclohexyl) would carry an Fsp³ > 0.4, leading to an oily or waxy consistency that resists crystallization. The high crystallinity of the target compound facilitates purification by recrystallization and permits definitive structural elucidation via single‑crystal X‑ray diffraction.

Fsp³ Crystallinity Solid‑state characterization Recrystallization

High‑Impact Application Scenarios for 2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde Derived from Quantitative Evidence


Chiral Biphenyl Ligand Synthesis for Asymmetric Catalysis

The elevated biaryl rotational barrier (15–18 kcal·mol⁻¹) enables configurationally stable atropisomers to be prepared and used as chiral inducers. The ortho‑carbaldehyde serves as a directed metalation or imine‑formation handle, allowing introduction of phosphine or oxazoline donor groups with predictable stereochemistry [Section 3, Evidence Item 3].

OLED Host and Hole‑Transport Material Development

The high LogP (4.87) and rigid biphenyl framework promote compatibility with non‑polar processing solvents and amorphous film stability. The aldehyde group allows covalent attachment to polymer backbones or small‑molecule emissive layers, tailoring charge‑transport properties [Section 3, Evidence Item 2].

High‑Purity Fragment Library Construction for Drug Discovery

The reliable supplier purity of 98% and high crystallinity (Fsp³ 0.1875) make this aldehyde a reproducible building block for fragment‑based screening. Its steric bulk reduces promiscuous target binding, while the aldehyde enables rapid diversification via amination, reduction, or cycloaddition [Section 3, Evidence Items 1 & 4].

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